4-Biphenyl-4-ylethynyl-2-methyl-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Biphenyl-4-ylethynyl-2-methyl-thiazole is a heterocyclic compound that features a thiazole ring substituted with a biphenyl group and an ethynyl group. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds . The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and other scientific fields.
Preparation Methods
One common method involves the reaction of 2-bromo-1-(4-biphenyl)ethanone with thiourea to form the thiazole ring . The ethynyl group can be introduced through a Sonogashira coupling reaction using an appropriate alkyne and palladium catalyst . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-Biphenyl-4-ylethynyl-2-methyl-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Coupling Reactions: The ethynyl group allows for coupling reactions such as Sonogashira coupling to introduce additional substituents.
Scientific Research Applications
4-Biphenyl-4-ylethynyl-2-methyl-thiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Biphenyl-4-ylethynyl-2-methyl-thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, inhibiting their activity or altering their function . The biphenyl and ethynyl groups contribute to the compound’s ability to bind to hydrophobic pockets in proteins, enhancing its biological activity . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
4-Biphenyl-4-ylethynyl-2-methyl-thiazole can be compared with other thiazole derivatives:
2,4-Disubstituted Thiazoles: These compounds also exhibit diverse biological activities but may differ in their specific targets and potency.
Thiazole Derivatives with Different Substituents: Variations in the substituents on the thiazole ring can lead to differences in biological activity and chemical reactivity.
Similar Compounds: Examples include 2-methyl-4-ethylthiazole and 4-(4-biphenyl)-2-(3-methyl-2-pyridyl)thiazole, which share structural similarities but may have different applications and properties
Properties
Molecular Formula |
C18H13NS |
---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
2-methyl-4-[2-(4-phenylphenyl)ethynyl]-1,3-thiazole |
InChI |
InChI=1S/C18H13NS/c1-14-19-18(13-20-14)12-9-15-7-10-17(11-8-15)16-5-3-2-4-6-16/h2-8,10-11,13H,1H3 |
InChI Key |
DGRLZFWNJWSHOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C#CC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.